![molecular formula C17H11BrF3N3O2 B1473685 1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide CAS No. 799803-99-9](/img/structure/B1473685.png)
1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide
描述
1,8-Naphthyridine is an organic compound with the formula C8H6N2. It is the most well-studied of the six isomeric naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings . Enoxacin, nalidixic acid, and trovafloxacin are 1,8-naphthyridine derivatives with antibacterial properties related to the fluoroquinolones .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of 1,8-naphthyridine consists of two nitrogen atoms in separate rings of the naphthyridine core .Chemical Reactions Analysis
1,8-Naphthyridines have been synthesized through various chemical reactions, including multicomponent reactions and Friedländer cyclization .Physical And Chemical Properties Analysis
1,8-Naphthyridine is a yellow solid with a density of 1.359 g/cm3. It has a melting point of 98–99 °C .未来方向
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving these methods and exploring new applications for 1,8-naphthyridine derivatives.
属性
IUPAC Name |
1-(3-bromophenyl)-4-oxo-N-(2,2,2-trifluoroethyl)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF3N3O2/c18-10-3-1-4-11(7-10)24-8-13(16(26)23-9-17(19,20)21)14(25)12-5-2-6-22-15(12)24/h1-8H,9H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCAVPCVIPIEQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(C(=O)C3=C2N=CC=C3)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)
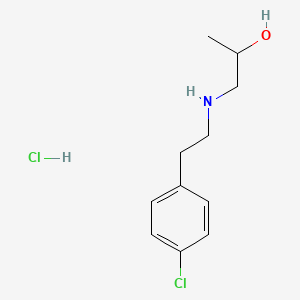
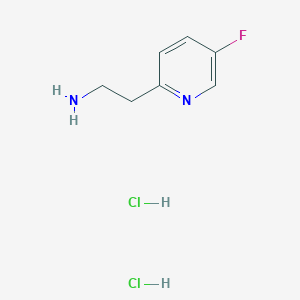
![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
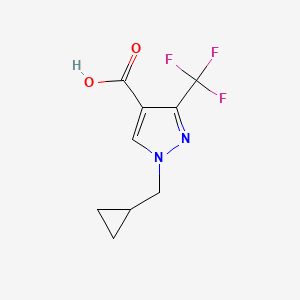
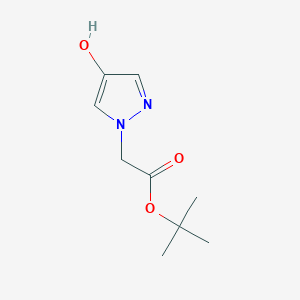
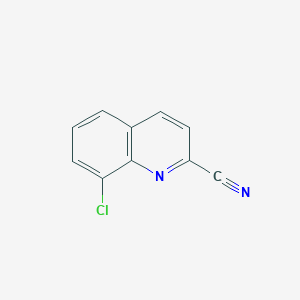
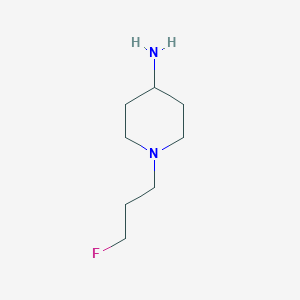
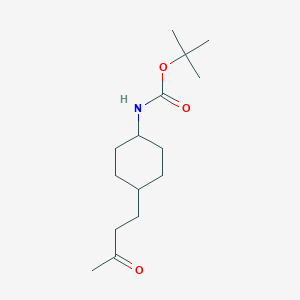
![4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473614.png)
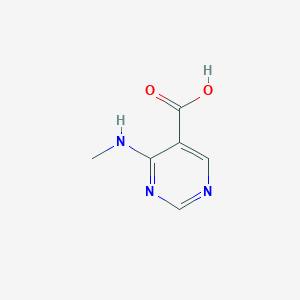
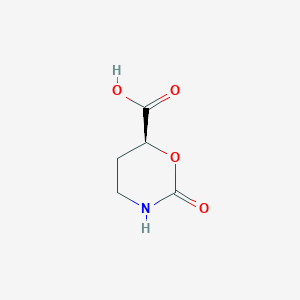
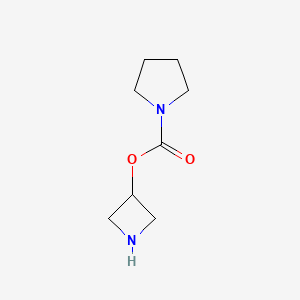
![3-(Chloromethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1473625.png)